molecular formula C13H20N2O B190010 (4-Benzyl-1,4-oxazepan-2-yl)methanamine CAS No. 112925-36-7

(4-Benzyl-1,4-oxazepan-2-yl)methanamine

Cat. No.: B190010
CAS No.: 112925-36-7
M. Wt: 220.31 g/mol
InChI Key: XUZFLQOWHVNBQZ-UHFFFAOYSA-N
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Description

(4-Benzyl-1,4-oxazepan-2-yl)methanamine is a chemical compound with the molecular formula C13H20N2O. It belongs to the class of oxazepanes, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

The synthesis of (4-Benzyl-1,4-oxazepan-2-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 2-chloroethanol.

    Cyclization: The reaction involves the cyclization of benzylamine with 2-chloroethanol under basic conditions to form the oxazepane ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

(4-Benzyl-1,4-oxazepan-2-yl)methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the nature of the reagents and reaction conditions .

Scientific Research Applications

(4-Benzyl-1,4-oxazepan-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Benzyl-1,4-oxazepan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

(4-Benzyl-1,4-oxazepan-2-yl)methanamine can be compared with other similar compounds, such as:

    1-(4-Benzyl-1,4-oxazepan-6-yl)methanamine: This compound has a similar structure but differs in the position of the methanamine group.

    1-(4-Benzyl-1,4-oxazepan-2-yl)ethanamine: This compound has an ethyl group instead of a methyl group at the 2-position.

    1-(4-Benzyl-1,4-oxazepan-2-yl)propanamine: This compound has a propyl group at the 2-position.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Properties

IUPAC Name

(4-benzyl-1,4-oxazepan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-9-13-11-15(7-4-8-16-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZFLQOWHVNBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(OC1)CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112925-36-7
Record name 1-(4-benzyl-1,4-oxazepan-2-yl)methanamine
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Synthesis routes and methods

Procedure details

3-Benzylaminopropanol is prepared in substantially the same manner as in Reference Example 72, using 3-aminopropanol and benzaldehyde, respectively, in place of 2-amino-1-methylethanol and 2-chlorobenzaldehyde in Reference Example 72. This product is converted to the oily title compound in substantially the same manner as in Reference Examples 73 to 76.
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